2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate
Description
The compound “2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate” is a synthetic organic molecule featuring a triazole-phenyl core linked to an iodobenzoate ester via a ketone-containing ethyl spacer. Its structure combines a 1,2,3-triazole ring (substituted with a phenyl group at the 5-position) and a 3-iodobenzoate moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16IN3O3/c24-19-8-4-7-18(13-19)23(29)30-15-22(28)17-9-11-20(12-10-17)27-21(14-25-26-27)16-5-2-1-3-6-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCHIONMDCMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate typically involves a multi-step processThis reaction involves the use of an azide and an alkyne under copper(I) catalysis . The phenyl group and the iodobenzoate moiety are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom .
Scientific Research Applications
The compound exhibits significant biological properties, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity:
Research has shown that derivatives of triazole compounds often possess antibacterial properties. For instance, certain synthesized triazole derivatives have demonstrated high efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the triazole moiety into the structure of 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate may enhance its antibacterial potential due to the electron-withdrawing nature of the triazole ring .
Anticancer Activity:
Studies suggest that compounds containing triazole rings can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways. For example, related compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Studies
Several case studies highlight the applications and effectiveness of related compounds:
Case Study 1: Antibacterial Properties
A study assessing the antibacterial activity of triazole derivatives found that certain compounds exhibited zones of inhibition comparable to standard antibiotics. The study utilized agar diffusion methods to evaluate effectiveness against strains like Staphylococcus aureus and Escherichia coli, demonstrating significant potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Efficacy
In another investigation, a series of triazole-containing compounds were tested for their anticancer properties against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl and iodobenzoate groups can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) Differences: Replaces the iodobenzoate group with a fluorophenyl-piperazine system and incorporates an oxazolidinone ring. Stability: Degrades in simulated gastric fluid (SGF), unlike other triazole derivatives .
Metaflumizone Metabolite (4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile)
- Differences : Features a trifluoromethylphenyl group and nitrile substituent instead of triazole and iodobenzoate.
- Applications : Used as an agrochemical insecticide with regulated residue limits in food commodities (e.g., 0.04 ppm in cherries) .
1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Differences: Contains a pyrrolidinyl group and indazole core instead of triazole and iodobenzoate.
Phenoxymethybenzoimidazole-Triazole Derivatives (e.g., Compound 9c) Differences: Substitutes iodobenzoate with thiazole-acetamide and benzodiazolyl groups. Synthesis: Prepared via click chemistry, with confirmed structures via NMR and elemental analysis .
Table 1: Comparative Data
Stability and Degradation Pathways
Biological Activity
The compound 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate is a complex organic molecule featuring a triazole ring, which has garnered attention for its diverse biological activities. This article reviews the available literature regarding its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes a triazole moiety attached to a phenyl group and an iodobenzoate functional group. The triazole ring is known for its stability and ability to form hydrogen bonds, which are crucial for biological interactions. The dihedral angles between the various rings indicate a specific spatial arrangement that may influence its biological activity. For instance, the dihedral angle between the triazole and phenyl rings is approximately 13.4°, suggesting a slight twist that could affect how the molecule interacts with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include coupling reactions between various precursors featuring triazole and iodobenzoate functionalities. The detailed synthetic pathway often includes the use of catalysts and specific reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activities. For example, research has shown that derivatives of triazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
Antimicrobial Activity
The triazole ring has also been associated with antimicrobial properties. Compounds with structural similarities have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity critical for microbial survival .
Structure-Aactivity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole or phenyl groups can significantly influence potency and selectivity against target enzymes or receptors. For instance, substituents on the phenyl ring can enhance binding affinity or alter pharmacokinetic properties .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Triazole Derivatives : A study on various triazole derivatives revealed that modifications at specific positions led to enhanced anticancer activity against breast cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of triazole-containing compounds against resistant strains of bacteria. Results indicated that certain modifications improved activity against Gram-positive bacteria significantly .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate?
- Methodological Answer : The compound’s triazole moiety suggests copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step. Optimize reaction conditions using solvents like DMF or THF, catalysts (e.g., CuI), and azide precursors under microwave or thermal conditions. Post-functionalization with iodobenzoate esters can follow esterification protocols (e.g., DCC/DMAP coupling). Validate intermediates via TLC and LC-MS .
Q. How should researchers verify the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5-) using - and -NMR, referencing NOESY/HSQC for spatial correlations .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages to assess purity.
- IR spectroscopy : Identify ester (C=O, ~1700 cm) and triazole (C-N, ~1450 cm) functional groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Grow high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the iodine atom and triazole ring. Validate hydrogen bonding and π-π stacking interactions using WinGX/ORTEP for visualization .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Reconcile discrepancies by:
- DFT calculations : Optimize the molecular geometry (e.g., Gaussian09) and simulate NMR/IR spectra for comparison with experimental data.
- Dynamic effects : Consider rotameric equilibria or solvent-induced shifts in NMR. Cross-validate with X-ray crystallography or mass spectrometry .
Q. What experimental designs are suitable for probing the compound’s biological activity?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- Microdilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination.
- Molecular docking : Predict binding affinity to target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina, guided by triazole-iodobenzoate pharmacophore features .
Q. How can computational methods enhance understanding of the compound’s reactivity in synthesis?
- Methodological Answer : Perform mechanistic studies via:
- Transition state analysis : Use QM/MM to model CuAAC reaction pathways and identify rate-limiting steps.
- Solvent effects : Simulate polarity-dependent energy barriers (e.g., COSMO-RS) to optimize solvent selection .
Q. What strategies mitigate challenges in polymorphism during crystallization?
- Methodological Answer : Screen polymorphs using varied solvents (e.g., ethanol, acetonitrile) and cooling rates. Characterize forms via PXRD and DSC. Refine unit cell parameters in SHELXL to distinguish between packing motifs .
Q. How can researchers analyze steric effects of the 3-iodobenzoate group on molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
